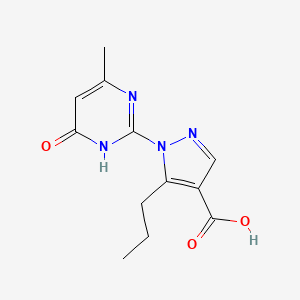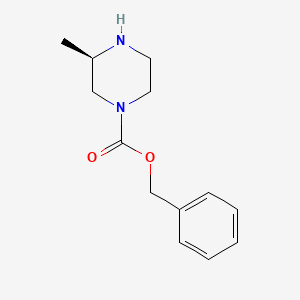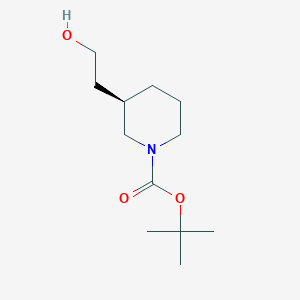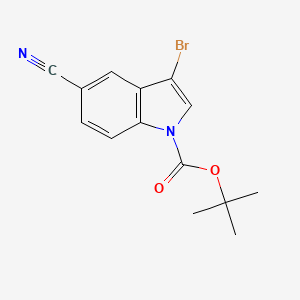
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The compound 1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid represents a core structure in the realm of medicinal chemistry, particularly in the design and synthesis of biologically active molecules. The Knoevenagel condensation reaction, known for generating α, β‐unsaturated ketones/carboxylic acids, plays a pivotal role in synthesizing a wide range of pharmacologically relevant compounds. This reaction has facilitated the creation of diverse chemical libraries targeting various cancer-related biomolecules, including DNA, microtubules, and kinases, thereby advancing anticancer drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Furthermore, the pyranopyrimidine core, to which our compound is structurally related, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts have been employed to synthesize pyranopyrimidine scaffolds, showcasing the adaptability and versatility of this core structure in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Activities and Pharmacological Potential
The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to our compound, is recognized as a privileged heterocycle in drug discovery. Its application as a building block for drug-like candidates has unveiled a vast range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and diagnostic applications. This underlines the critical role of structural analysis and synthetic strategies in leveraging this scaffold for potential drug development (Cherukupalli et al., 2017).
Additionally, pyrazole carboxylic acid derivatives, which share a common motif with the compound , have been highlighted for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities. This mini-review underscores the synthesis of these derivatives and their broad biologic applications, providing a roadmap for scientists in medicinal chemistry to explore further (Cetin, 2020).
properties
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-4-9-8(11(18)19)6-13-16(9)12-14-7(2)5-10(17)15-12/h5-6H,3-4H2,1-2H3,(H,18,19)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPRTVPEQKDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC(=CC(=O)N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1436629.png)










